3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid
Description
3-[(2-Methylpropan-2-yl)oxycarbonyl]pentanoic acid is a carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc) protective group at the third carbon of the pentanoic acid backbone. The Boc group (C₄H₉O₂C–) is widely utilized in organic synthesis, particularly in peptide chemistry, to protect amine functionalities during multi-step reactions . For example, it was identified in a study tracking extractable additives in soil microplastics, indicating its role as a functional additive in environmental matrices .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-5-7(6-8(11)12)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRDZQISULRRIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid typically involves the esterification of pentanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis of the Boc Group
The Boc group undergoes cleavage under acidic conditions to yield 3-hydroxypentanoic acid, tert-butanol, and carbon dioxide. This reaction is critical for deprotection strategies in multi-step syntheses.
Mechanism : Protonation of the carbonate oxygen weakens the C–O bond, leading to cleavage and release of CO₂. The remaining hydroxyl group reforms the pentanoic acid backbone.
Base-Mediated Reactions
The carboxylic acid group participates in nucleophilic substitutions under basic conditions:
Esterification
Reacts with alcohols (e.g., methanol, ethanol) to form esters, often catalyzed by sulfuric acid or thionyl chloride:
text3-Boc-pentanoic acid + ROH → 3-Boc-pentanoate ester + H₂O
| Alcohol | Catalyst | Yield | Application |
|---|---|---|---|
| Methanol | H₂SO₄ | 90% | Production of methyl esters |
| Benzyl | DCC/DMAP | 82% | Peptide coupling intermediates |
Amidation
Forms amide bonds with primary/secondary amines using coupling agents like DCC or EDCl:
text3-Boc-pentanoic acid + RNH₂ → 3-Boc-pentanamide + H₂O
| Amine | Coupling Agent | Yield | Use Case |
|---|---|---|---|
| Glycine | DCC/HOBt | 88% | Peptide chain elongation |
| Cyclohexyl | EDCl/HOAt | 75% | Hydrophobic drug candidates |
Decarboxylation Under Thermal Conditions
At elevated temperatures (>200°C), the carboxylic acid group undergoes decarboxylation to form CO₂ and a shortened hydrocarbon chain:
text3-Boc-pentanoic acid → 3-Boc-butane + CO₂
This reaction is less common due to competing Boc decomposition but is utilized in specialty polymer synthesis.
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs from related Boc-protected acids due to steric and electronic effects:
Scientific Research Applications
Industrial Production Techniques
For large-scale production, continuous flow reactors are commonly employed to enhance efficiency and yield. Advanced catalytic systems and optimized reaction conditions contribute to the scalability of this synthesis method.
Chemical Properties and Reactions
3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid can undergo several chemical reactions:
- Oxidation : Can be oxidized to form ketones or carboxylic acids using agents such as potassium permanganate or chromium trioxide.
- Reduction : The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution : The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Chemistry
In organic synthesis, this compound serves as a crucial building block for the preparation of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry.
Biology
This compound is being investigated for its potential role in biochemical pathways and interactions with biological macromolecules. Studies suggest that it may influence protein synthesis and cellular metabolism due to its structure as an amino acid derivative.
Medicine
In pharmaceutical research, this compound is explored for its therapeutic properties. It may serve as a precursor in the synthesis of bioactive compounds with potential applications in treating various diseases. For instance, its derivatives have shown promise in enhancing protein synthesis rates in muscle cells, which could be beneficial for recovery from injuries or muscle-wasting diseases .
Industry
The compound is utilized in the production of specialty chemicals and materials that exhibit specific properties tailored for industrial applications. Its versatility allows for modifications that can lead to products with enhanced performance characteristics.
Case Studies
- Neuroprotective Effects : A study indicated that compounds similar to this compound could enhance neuronal survival under oxidative stress conditions by modulating glutamate receptors, which are critical in neurodegenerative diseases.
- Protein Synthesis Enhancement : Research demonstrated that this compound increased the rate of protein synthesis in muscle cells by enhancing mTOR signaling pathways, suggesting applications in therapies for muscle recovery and growth .
Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Protein Synthesis | Enhances incorporation into peptides | |
| Neuroprotective | Modulates neurotransmitter levels | |
| Metabolic Modulation | Influences metabolic pathways |
Mechanism of Action
The mechanism of action of 3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Structural Variants and Their Properties
The following table summarizes critical differences between 3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid and its analogs:
Biological Activity
3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid, also known by its CAS number 123475-49-0, is a compound of interest due to its potential biological activities. This article delves into its mechanisms of action, biochemical pathways, and various research findings related to its biological activity.
- Molecular Formula : C10H19NO4
- Molecular Weight : 217.262 g/mol
- Structure : The compound features a pentanoic acid backbone with a tert-butyl ester group, which influences its solubility and reactivity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The mechanism can be summarized as follows:
- Target Interaction : Similar compounds have been shown to interact with specific molecular targets such as enzymes involved in metabolic pathways and receptors that modulate cellular responses.
- Biochemical Pathways : The compound may influence several key biochemical pathways, potentially leading to effects on cell proliferation, apoptosis, and metabolic regulation .
- Pharmacokinetics : The presence of the tert-butyl group enhances the lipophilicity of the compound, which can affect its absorption and distribution in biological systems .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antiviral Properties : Preliminary studies suggest potential antiviral effects, making it a candidate for further investigation in antiviral drug development .
- Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell growth in vitro, showing promise as an anticancer agent .
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic processes, which could have therapeutic implications.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer drug .
- Enzyme Interaction Studies : Research has shown that this compound inhibits specific enzymes related to metabolic pathways, which could lead to altered cellular metabolism .
- Toxicity Assessments : Toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses, although further studies are required to fully assess its long-term effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Compound A | Structure A | Antiviral | Different ester group |
| Compound B | Structure B | Anticancer | Varying carbon chain length |
| Compound C | Structure C | Enzyme inhibitor | Unique functional groups |
Q & A
Q. Advanced Research Focus
- Chromatography : Reverse-phase HPLC with UV detection (210–254 nm) using C18 columns and acetonitrile/water gradients. Calibrate with certified reference materials .
- Mass Spectrometry : High-resolution MS (HRMS) for accurate mass confirmation, particularly to distinguish from co-eluting isomers .
- Derivatization : Enhance detection sensitivity by converting the acid to its methyl ester or fluorenylmethyloxycarbonyl (Fmoc) derivative for GC-MS analysis .
How does the Boc group influence the compound’s reactivity in peptide coupling reactions?
Advanced Research Focus
The tert-butyloxycarbonyl (Boc) group:
- Steric Effects : Hinders nucleophilic attack at the carbonyl carbon, requiring activated coupling reagents like HATU or DCC for amide bond formation .
- Acid Sensitivity : Boc is cleaved under strong acidic conditions (e.g., HCl/dioxane), necessitating orthogonal protection strategies for multi-step syntheses .
- Solubility : Enhances solubility in organic solvents (e.g., DCM, THF), critical for homogeneous reaction conditions .
What are the ecological implications of this compound, and how can its environmental persistence be assessed?
Advanced Research Focus
Despite limited ecotoxicological data, researchers should:
- Biodegradation Assays : Use OECD 301B tests to measure mineralization rates in activated sludge.
- Soil Mobility Studies : Employ column leaching experiments to evaluate adsorption coefficients (Kd) and potential groundwater contamination .
- Metabolite Tracking : Identify transformation products (e.g., pentanoic acid derivatives) via LC-MS/MS to assess long-term ecological risks .
How can NMR spectroscopy differentiate stereoisomers of this compound derivatives?
Q. Advanced Research Focus
- Chiral Shift Reagents : Use europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to split enantiomeric signals in H-NMR .
- NOESY : Detect through-space interactions to confirm spatial arrangements of substituents (e.g., tert-butyl vs. pentanoic acid groups) .
- Dynamic NMR : Monitor rotamer populations in flexible side chains to resolve conformational ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
